molecular formula C13H18N2O B3480937 4-(Piperidin-1-ylmethyl)benzamide

4-(Piperidin-1-ylmethyl)benzamide

Cat. No.: B3480937
M. Wt: 218.29 g/mol
InChI Key: RLFNDZRCJNYKHM-UHFFFAOYSA-N
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Description

4-(Piperidin-1-ylmethyl)benzamide is a benzamide derivative characterized by a piperidinylmethyl group attached to the phenyl ring. This structural motif confers unique physicochemical and pharmacological properties, making it a scaffold of interest in medicinal chemistry. Notably, compound 4 (3-(benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide), a derivative of this parent structure, has demonstrated mitochondrial permeability transition pore (mPTP) inhibition by inducing a concentration-dependent increase in calcium retention capacity (CRC) in permeabilized HeLa cells .

Properties

IUPAC Name

4-(piperidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-13(16)12-6-4-11(5-7-12)10-15-8-2-1-3-9-15/h4-7H,1-3,8-10H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFNDZRCJNYKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-1-ylmethyl)benzamide typically involves the reaction of benzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the carbonyl carbon of benzoyl chloride, forming the desired benzamide product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-1-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The carbonyl group in the benzamide can be reduced to form amine derivatives.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

4-(Piperidin-1-ylmethyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance binding affinity and specificity, while the benzamide core can interact with active sites or binding pockets. This compound may modulate biological pathways by inhibiting or activating target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine/Piperazine-Containing Benzamides

Compound Name Structural Features Biological Activity Key Findings Reference
4-(Piperidin-1-ylmethyl)benzamide Benzamide core + piperidinylmethyl group mPTP inhibition CRC increase in HeLa cells at 10–30 µM
K7F Benzamide + pyrimidine-piperidine-pyridyl substituents Not explicitly stated Molecular weight: 533.62 g/mol; complex binding to kinase targets inferred
JJGW series (e.g., JJGW01) Salicylamide + arylpiperazine chains α1-Adrenolytic activity IC₅₀ values < 100 nM for α1-adrenoceptor antagonism
WC 44 Benzamide + methoxyphenyl-piperazine Dopamine D3 receptor activation Dose-dependent reduction in DOI-induced head twitching (5 mg/kg in vivo)
  • Key Observations :
    • The piperidinylmethyl group in 4-(Piperidin-1-ylmethyl)benzamide enhances mitochondrial targeting compared to salicylamide derivatives (e.g., JJGW series), which primarily modulate adrenergic receptors.
    • Substitution with arylpiperazine (e.g., JJGW01) or methoxyphenyl-piperazine (e.g., WC 44) shifts activity toward neurotransmitter receptors rather than mitochondrial targets .

Substituted Benzamides with Varied Pharmacophores

Compound Name Substituents Activity Profile Potency/IC₅₀ Reference
5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide Chloro, hydroxy, nitro groups Antimicrobial vs. sulfate-reducing bacteria 82–90% biomass inhibition at 0.37–1.10 µM
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Imidazole, halogen substituents Anticancer (cervical cancer) Highest activity in cell viability assays
4-(1H-imidazol-1-yl)-N-(4-sulfamoylphenyl)benzamide Imidazole, sulfamoyl groups Antifungal Moderate activity against Candida spp.
  • Key Observations :
    • Electron-withdrawing groups (e.g., nitro, sulfamoyl) enhance antimicrobial activity, as seen in salicylamides targeting Desulfovibrio piger .
    • Heterocyclic substituents (e.g., imidazole) improve anticancer activity compared to piperidine-containing benzamides .

Q & A

Q. What are the common synthetic routes for 4-(Piperidin-1-ylmethyl)benzamide derivatives?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the benzamide core via condensation of carboxylic acid derivatives with amines under basic conditions.
  • Step 2 : Introduction of the piperidine moiety through nucleophilic substitution or reductive amination.
  • Step 3 : Functionalization via oxidation (e.g., KMnO₄ in acidic media) or reduction (e.g., LiAlH₄ in dry ether) to modify reactivity .
Reaction TypeKey Reagents/ConditionsTarget Functionalization
SubstitutionAlkyl halides, NaOHPiperidine incorporation
OxidationKMnO₄, H₂SO₄Hydroxyl/Carboxyl groups
ReductionLiAlH₄, dry etherAmine/alcohol formation

Q. Which characterization techniques are critical for confirming the structure of 4-(Piperidin-1-ylmethyl)benzamide derivatives?

  • NMR Spectroscopy : Deuterated solvents (e.g., DMSO-d₆) resolve splitting patterns from the piperidine ring and benzamide protons.
  • X-ray Crystallography : Determines stereochemistry and crystal packing (e.g., single-crystal analysis with a Bruker Kappa APEXII diffractometer) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. What solvent systems are effective for purifying 4-(Piperidin-1-ylmethyl)benzamide derivatives via chromatography?

Normal-phase chromatography with gradients of methanol (5–15%) in chloroform is commonly used. Reverse-phase HPLC (C18 column, acetonitrile/water) resolves polar impurities .

Q. What safety protocols are essential when handling this compound?

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood due to potential respiratory irritancy (refer to SDS guidelines for hydrochloride salts) .

Q. How do substituents on the benzamide core influence biological activity?

Electron-withdrawing groups (e.g., -F) enhance binding to hydrophobic pockets in enzymes, while bulky substituents (e.g., cyclopropyl) may reduce off-target effects. SAR studies comparing analogs are critical .

Advanced Research Questions

Q. How can researchers optimize low-yield reactions in synthesizing 4-(Piperidin-1-ylmethyl)benzamide analogs?

  • Parameter Screening : Vary temperature (40–80°C), catalyst load (e.g., Pd/C for reductions), and reaction time.
  • Purification : Use silica gel chromatography with chloroform:methanol (3:1 v/v) or recrystallization from diethyl ether .
  • Design of Experiments (DoE) : Statistically optimize variables like stoichiometry and solvent polarity .

Q. What strategies resolve contradictions between computational predictions and experimental biological activity data?

  • Validation Assays : Repeat in vitro assays (e.g., enzyme inhibition) under standardized conditions.
  • Pharmacokinetic Profiling : Assess membrane permeability (Caco-2 cells) and metabolic stability (microsomal assays).
  • Orthogonal Models : Compare results across cell lines (e.g., HEK293 vs. HepG2) to identify cell-specific effects .

Q. How can stereochemical uncertainties in derivatives be addressed?

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak® columns) or enzymatic resolution.
  • Circular Dichroism (CD) : Confirm enantiomer-specific interactions with biological targets.
  • X-ray Analysis : Resolve absolute configuration via single-crystal diffraction .

Q. What experimental designs assess the piperidine moiety's role in modulating activity?

  • Analog Synthesis : Prepare derivatives with piperidine replaced by morpholine or pyrrolidine.
  • Binding Assays : Use SPR or ITC to measure affinity differences.
  • Molecular Dynamics : Simulate ligand-receptor interactions to identify key hydrogen bonds .

Q. How should researchers interpret NMR spectral splitting caused by the piperidine ring?

  • Dynamic Effects : Piperidine chair-flipping at room temperature may average axial/equatorial proton signals.
  • Low-Temperature NMR : Cool samples to -40°C to "freeze" conformers and resolve splitting.
  • 2D Experiments : Use NOESY to confirm spatial proximity of methylene protons .

Data Contradiction Analysis

Example : Conflicting cytotoxicity data across cell lines.

  • Variables to Check :
    • Cell viability assay type (MTT vs. ATP luminescence).
    • Exposure time (24 vs. 48 hours).
    • Serum concentration in media (affects compound solubility) .
  • Resolution : Standardize protocols and include positive controls (e.g., doxorubicin).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.